molecular formula C21H32BNO6 B3126567 (R)-2-tert-Butoxycarbonylamino-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-propionic acid methyl ester CAS No. 335030-24-5

(R)-2-tert-Butoxycarbonylamino-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-propionic acid methyl ester

Cat. No. B3126567
CAS RN: 335030-24-5
M. Wt: 405.3 g/mol
InChI Key: OGZJASWLLYAZIA-MRXNPFEDSA-N
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Description

The compound is a complex organic molecule that includes a boronic ester group (4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl), an aromatic phenyl group, and a carboxylic acid ester group (propionic acid methyl ester). The presence of the boronic ester group suggests that it might be used in Suzuki-Miyaura cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy and mass spectrometry .


Chemical Reactions Analysis

Boronic esters, such as the one present in this compound, are often used in Suzuki-Miyaura cross-coupling reactions . They can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the boronic ester could make it reactive towards nucleophiles, while the carboxylic acid ester could make it susceptible to hydrolysis .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure Analysis : Compounds related to (R)-2-tert-Butoxycarbonylamino-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-propionic acid methyl ester have been synthesized, including methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone. These compounds were characterized using techniques like FTIR, NMR, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) was applied to understand their molecular structures, showing consistency between the DFT-optimized structures and crystallographic data (Huang et al., 2021).

Application in Chemical Synthesis

  • Synthesis of Dipeptido-mimetics : The compound was utilized in the synthesis of (S) 3-tert-butoxycarbonylamino-2-oxo-2,3,4,5-tetrahydro-1,5-benzodiazepine-1-acetic acid methyl ester, a dipeptide mimetic. This method demonstrated regioselective functionalization in the synthesis of interleukin-1beta converting enzyme inhibitors (Lauffer & Mullican, 2002).

Fluorescence Probe Development

  • Hydrogen Peroxide Vapor Detection : In a study focused on developing fluorescence probes for explosive detection, boron ester compounds were synthesized and modified to enhance their sensitivity to hydrogen peroxide vapor. The study highlights the successful introduction of functional groups that accelerated the degradation of boron esters, improving the detection limits for hydrogen peroxide vapor (Fu et al., 2016).

Advanced Material Synthesis

  • Nanoparticle Synthesis : A study used similar boron-containing compounds to initiate Suzuki-Miyaura chain growth polymerization, leading to the creation of heterodisubstituted polyfluorenes. These compounds were crucial in producing stable, brightly fluorescent nanoparticles, demonstrating potential applications in materials science (Fischer et al., 2013).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. If used in a Suzuki-Miyaura reaction, the boronic ester would likely undergo transmetallation with a palladium catalyst to form a new carbon-carbon bond .

Future Directions

The future directions for this compound would likely depend on its specific applications. Given the presence of the boronic ester group, it could potentially be used in the development of new cross-coupling reactions or in the synthesis of complex organic molecules .

properties

IUPAC Name

methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32BNO6/c1-19(2,3)27-18(25)23-16(17(24)26-8)13-14-9-11-15(12-10-14)22-28-20(4,5)21(6,7)29-22/h9-12,16H,13H2,1-8H3,(H,23,25)/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZJASWLLYAZIA-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(C(=O)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C[C@H](C(=O)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32BNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

335030-24-5
Record name methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-2-tert-Butoxycarbonylamino-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-propionic acid methyl ester
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(R)-2-tert-Butoxycarbonylamino-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-propionic acid methyl ester
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(R)-2-tert-Butoxycarbonylamino-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-propionic acid methyl ester
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(R)-2-tert-Butoxycarbonylamino-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-propionic acid methyl ester
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(R)-2-tert-Butoxycarbonylamino-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-propionic acid methyl ester
Reactant of Route 6
Reactant of Route 6
(R)-2-tert-Butoxycarbonylamino-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-propionic acid methyl ester

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